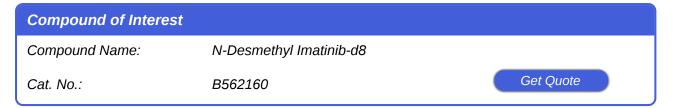


N-Desmethyl Imatinib-d8: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CofA) for **N-Desmethyl Imatinib-d8**, a critical internal standard in pharmacokinetic and drug metabolism studies. Understanding the quality parameters and analytical methodologies outlined in the CofA is paramount for ensuring the accuracy and reliability of research data. N-Desmethyl Imatinib is the primary active metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] The deuterated analog, **N-Desmethyl Imatinib-d8**, is widely used as an internal standard for its quantification in biological samples by mass spectrometry.[2]

Core Data Presentation

A Certificate of Analysis for a high-quality reference standard like **N-Desmethyl Imatinib-d8** provides critical data on its identity, purity, and stability. The following tables summarize the typical quantitative data presented.

Table 1: General Information and Physicochemical Properties



Parameter	Specification	
Product Name	N-Desmethyl Imatinib-d8	
CAS Number	1185103-28-9	
Molecular Formula	C28H21D8N7O	
Molecular Weight	487.63 g/mol	
Appearance	Light-colored solid	
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	
Storage Condition	Long-term at -20°C to -80°C	

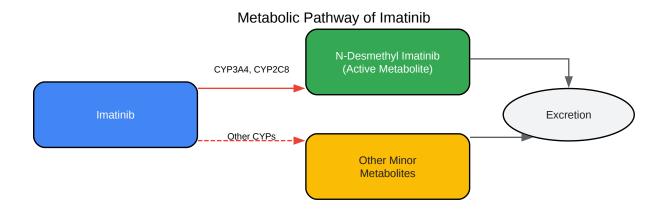
Table 2: Quality Control and Purity Analysis

Analytical Test	Method	Result
Chemical Purity (HPLC)	HPLC-UV	≥99.0%
Identity (¹H-NMR)	Nuclear Magnetic Resonance	Conforms to structure
Identity (Mass Spectrometry)	ESI-MS	Conforms to molecular weight
Isotopic Purity (Mass Spectrometry)	ESI-MS	≥98% Deuterium incorporation
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤0.5%

Signaling Pathways and Experimental Workflows

To appreciate the context in which **N-Desmethyl Imatinib-d8** is utilized, it is important to understand the metabolic pathway of its parent drug, Imatinib.

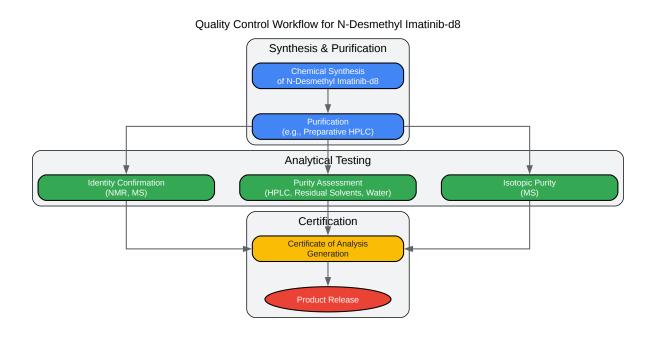




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Metabolic pathway of Imatinib to N-Desmethyl Imatinib.

The quality control process for certifying a reference standard like **N-Desmethyl Imatinib-d8** is a multi-step workflow. This ensures that the material is suitable for its intended use in quantitative analysis.



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General workflow for the quality control of a reference standard.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of the reference standard's quality.

Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of N-Desmethyl Imatinib-d8.
- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Method:
 - A solution of N-Desmethyl Imatinib-d8 is prepared in a suitable solvent (e.g., methanol with 0.1% formic acid) at a concentration of approximately 1 μg/mL.
 - The solution is infused directly into the ESI source or injected via a liquid chromatography system.
 - The mass spectrometer is operated in positive ion mode.
 - Data is acquired over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 488.6).
- Acceptance Criteria: The observed mass of the [M+H]⁺ ion should be within ±5 ppm of the calculated theoretical mass.

Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

- Objective: To confirm the chemical structure of N-Desmethyl Imatinib-d8 and the absence
 of significant proton signals at the deuterated positions.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:



- Approximately 5-10 mg of the substance is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- The ¹H-NMR spectrum is acquired using standard parameters.
- The chemical shifts, signal integrations, and coupling patterns are compared to the expected structure.
- Acceptance Criteria: The acquired spectrum must be consistent with the chemical structure
 of N-Desmethyl Imatinib-d8. The integration of signals corresponding to the piperazine ring
 protons should be significantly reduced, confirming deuterium incorporation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify any impurities.
- Instrumentation: An HPLC system with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 265 nm.
 - Injection Volume: 10 μL.
 - Sample Preparation: A solution of the compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.



- Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
- Acceptance Criteria: The chemical purity should be ≥99.0%.

Isotopic Purity by Mass Spectrometry

- Objective: To determine the extent of deuterium incorporation and the distribution of different isotopologues.
- Instrumentation: A high-resolution mass spectrometer with an ESI source.
- Method:
 - A sample solution is prepared and analyzed as described in the MS identity test.
 - The instrument is set to acquire high-resolution data for the molecular ion cluster.
 - o The relative intensities of the ions corresponding to the unlabeled compound (d₀) and the various deuterated species (d₁ through d₃) are measured.
- Calculation: Isotopic purity is calculated as the percentage of the desired d₈ isotopologue relative to the sum of all isotopologues.
- Acceptance Criteria: The isotopic purity (percentage of d₈) should be ≥98%.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
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